molecular formula C10H8BrNO2 B2840138 5-Bromo-3-methoxyquinolin-2(1H)-one CAS No. 1434103-21-5

5-Bromo-3-methoxyquinolin-2(1H)-one

Cat. No.: B2840138
CAS No.: 1434103-21-5
M. Wt: 254.083
InChI Key: RFMYZOXKZHKVNN-UHFFFAOYSA-N
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Description

5-Bromo-3-methoxyquinolin-2(1H)-one is a quinoline derivative with a bromine atom at the 5th position and a methoxy group at the 3rd position. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methoxyquinolin-2(1H)-one typically involves the bromination of 3-methoxyquinolin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination reactions using automated systems to ensure consistency and safety. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 5-Bromo-3-methoxyquinolin-2(1H)-one can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: Reduction of the bromine atom can lead to the formation of 3-methoxyquinolin-2(1H)-one.

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: 3-Methoxyquinolin-2(1H)-one.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methoxyquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and methoxy group can influence its binding affinity and selectivity towards these targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoquinolin-2(1H)-one: Lacks the methoxy group at the 3rd position.

    3-Methoxyquinolin-2(1H)-one: Lacks the bromine atom at the 5th position.

    5-Chloro-3-methoxyquinolin-2(1H)-one: Has a chlorine atom instead of bromine at the 5th position.

Uniqueness

5-Bromo-3-methoxyquinolin-2(1H)-one is unique due to the presence of both the bromine atom and methoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

5-bromo-3-methoxy-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-9-5-6-7(11)3-2-4-8(6)12-10(9)13/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMYZOXKZHKVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=C2Br)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434103-21-5
Record name 5-bromo-3-methoxy-1,2-dihydroquinolin-2-one
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